5-methoxy-1H-indole-7-carbaldehyde
Description
5-Methoxy-1H-indole-7-carbaldehyde is a substituted indole derivative featuring a methoxy (-OCH₃) group at the C5 position and a carbaldehyde (-CHO) group at the C7 position. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in natural products and pharmaceuticals.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
5-methoxy-1H-indole-7-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-7-2-3-11-10(7)8(5-9)6-12/h2-6,11H,1H3 |
InChI Key |
XLGNAHYVTGOIOU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C(=C1)C=CN2)C=O |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CN2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Substituent Position Effects :
- The C5 methoxy group in this compound contrasts with analogs like 7-methoxy-1H-indole-3-carboxylic acid (), where the methoxy is at C5. This positional difference influences electronic distribution and reactivity. For example, a C5 methoxy group may direct electrophilic substitution to C4 or C6, whereas a C7 methoxy could deactivate the adjacent positions .
- Functional Group Diversity : Carbaldehyde (-CHO) at C7 distinguishes the target compound from carboxylic acid derivatives (e.g., 5-hydroxy-1H-indole-2-carboxylic acid). The aldehyde group enables reactions like condensation or Schiff base formation, unlike the acidic -COOH group, which is prone to salt formation or esterification .
Physicochemical and Application Differences
- Melting Points : 5-Benzyloxy-1H-indole-2-carboxylic acid (15) exhibits a melting point of 193–195°C, reflecting its crystalline stability due to hydrogen bonding via the -COOH group . In contrast, carbaldehyde derivatives like the target compound may have lower melting points due to weaker intermolecular forces.
- Biological Relevance : Fluorinated analogs (e.g., 5-fluoro-7-methyl-1H-indole-3-carbaldehyde) are often pursued for enhanced metabolic stability and target binding, whereas dioxolane-fused derivatives () may exhibit unique pharmacokinetic profiles .
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